Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio-

Description

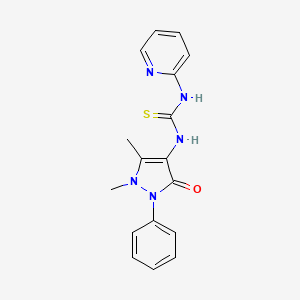

Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio- (CAS 73953-59-0) is a thiourea derivative featuring a 4-antipyrinyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) group and a 2-pyridyl substituent linked via a thiourea (-NH-CS-NH-) bridge . Its molecular formula is C₁₇H₁₇N₅OS (MW: 325.41 g/mol), with a density of ~1.25–1.33 g/cm³ and a calculated logP of ~5.16, indicating moderate lipophilicity .

Properties

CAS No. |

73953-59-0 |

|---|---|

Molecular Formula |

C17H17N5OS |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-pyridin-2-ylthiourea |

InChI |

InChI=1S/C17H17N5OS/c1-12-15(20-17(24)19-14-10-6-7-11-18-14)16(23)22(21(12)2)13-8-4-3-5-9-13/h3-11H,1-2H3,(H2,18,19,20,24) |

InChI Key |

HXGUGCZMEZMQDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Carbamoyl Chloride Route

One established method involves preparing carbamoyl chlorides from secondary amines such as N-methyl-N-cyclohexylamine using phosgene or phosgene-generating reagents, which then react with heteroaryl amines to form the urea linkage. Although effective, this method uses highly toxic reagents and requires careful handling and safety precautions.

Improved Synthetic Process (WO2012015324A1)

A more recent and streamlined process reduces the number of steps, reagents, and hazardous conditions. This approach involves:

- Avoiding phosgene by using less hazardous carbamoylation agents.

- Reacting heteroaryl amines under milder conditions with activated carbamate intermediates.

- Achieving higher yields and simpler isolation protocols.

This process is particularly suitable for synthesizing urea compounds with heteroaryl substituents, such as antipyrinyl and pyridyl groups, and offers significant improvements over traditional methods in terms of safety, efficiency, and environmental impact.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The improved synthetic route described in WO2012015324A1 emphasizes fewer reagents and milder conditions, which is particularly valuable for synthesizing heteroaryl ureas like 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio-.

- The use of phosgene-free methods reduces environmental and safety hazards.

- Purification protocols leveraging crystallization rather than chromatography enhance scalability.

- The phenylpyridyl urea synthesis patent (CN1091442C) demonstrates the importance of controlling reaction temperature and acid concentration during diazotization to improve yield and purity, principles that could be adapted for thio-substituted analogs.

- No direct literature or patents explicitly detail the synthesis of the exact compound "Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio-" but the above methods provide a strong foundation for its preparation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of oxides or other oxygen-containing compounds.

Reduction: These compounds can be reduced to form amines or other reduced products.

Substitution: Urea derivatives can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: Urea derivatives are used as intermediates in the synthesis of various organic compounds. Biology: These compounds can act as enzyme inhibitors or substrates in biochemical assays. Medicine: Some urea derivatives have pharmacological properties and are used in drug development. Industry: Urea derivatives are used in the production of polymers, resins, and other industrial materials.

Biological Activity

Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio- is a compound with the CAS number 73953-59-0 and a molecular formula of CHNOS. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Weight : 353.448 g/mol

- Structural Formula : The compound contains a urea moiety linked to an antipyrine and pyridine structure, contributing to its biological activity.

Biological Activity

The biological activity of Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio- has been explored in various studies, showcasing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives showed that compounds similar to Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio- demonstrated effective inhibition against a range of bacterial strains, including:

- Staphylococcus aureus (both methicillin-sensitive and resistant strains)

- Escherichia coli

- Candida albicans

The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 5 µg/mL to 500 µg/mL depending on the specific derivative and the target organism .

Case Studies

- Antimicrobial Efficacy : A comparative study on thiazole-based compounds showed that derivatives with similar structural features to Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio- displayed MICs against S. aureus ranging from 62.5 to 500 µg/mL, indicating promising activity .

- Cytotoxicity and Anticancer Potential : In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular processes linked to the urea moiety's interaction with cellular targets .

Structure-Activity Relationship (SAR)

The biological activity of Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio- can be attributed to its unique structural components:

| Structural Component | Influence on Activity |

|---|---|

| Urea Moiety | Enhances solubility and bioavailability |

| Antipyrine Substituent | Contributes to antibacterial properties |

| Pyridine Ring | Modulates interaction with biological targets |

Studies suggest that modifications in the substituents on the pyridine and antipyrine rings can significantly alter the compound's efficacy against various microbial strains .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares key physicochemical and structural features of the target compound with analogues:

| Compound | Molecular Formula | MW (g/mol) | Density (g/cm³) | logP | Key Substituents |

|---|---|---|---|---|---|

| Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio- | C₁₇H₁₇N₅OS | 325.41 | 1.25–1.33 | ~5.16 | 4-Antipyrinyl, 2-pyridyl, thiourea |

| 1-Phenyl-3-(2-pyridyl)thiourea (CAS: N/A) | C₁₂H₁₁N₃S | 229.30 | 1.33 | 2.98 | Phenyl, 2-pyridyl, thiourea |

| N-(4-Chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea | C₁₃H₈Cl₂F₃N₃O | 350.12 | N/A | ~4.50 | 4-Chlorophenyl, CF₃-pyridyl, urea |

| 3-Antipyrinyl-1-[4-(pentyloxy)phenyl]thiourea (CAS 73953-58-9) | C₂₃H₂₈N₄O₂S | 424.56 | 1.25 | 5.16 | 4-Antipyrinyl, 4-pentyloxyphenyl, thiourea |

Key Comparisons

Substituent Effects on Physicochemical Properties

- Lipophilicity : The target compound (logP ~5.16) is more lipophilic than 1-phenyl-3-(2-pyridyl)thiourea (logP 2.98) due to the bulky antipyrinyl group replacing phenyl . The pentyloxy derivative (logP 5.16) matches the target’s logP, highlighting that alkoxy chains counteract the polar thiourea moiety .

- Density : The antipyrinyl-pyridyl thiourea (1.25–1.33 g/cm³) is denser than the phenyl analogue (1.33 g/cm³), likely due to the antipyrinyl group’s fused pyrazolone ring .

Bioactivity and Coordination Potential

- Thiourea vs. Urea : The thiourea bridge (-NH-CS-NH-) in the target compound offers stronger hydrogen-bonding and metal-chelating capabilities compared to urea (-NH-CO-NH-) in analogues like the N-(4-chlorophenyl)urea derivative .

Q & A

Q. Basic

- ¹H/¹³C NMR: Confirm regiochemistry of the thiourea group (δ ~10–12 ppm for NH protons in DMSO-d₆). Antipyrinyl aromatic protons appear as multiplets at δ 7.2–8.1 ppm .

- IR spectroscopy: Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch).

- Mass spectrometry (HRMS): Exact mass validation (e.g., [M+H]⁺ calculated for C₁₆H₁₃N₅OS: 339.0842) .

How can researchers resolve discrepancies in reported biological activities across studies?

Q. Advanced

- Source analysis: Compare compound purity (HPLC ≥95%), assay protocols (e.g., serum concentration in cell viability assays), and model systems (e.g., 2D vs. 3D cell cultures).

- Dosage normalization: Calculate molar concentrations instead of weight/volume to account for molecular weight variations in derivatives.

- Meta-analysis: Use tools like Prism or R to aggregate data from multiple studies and identify outliers .

What are the known metabolic pathways of this compound, and how do they compare to its parent structures?

Q. Basic

- Phase I metabolism: Hepatic CYP450-mediated oxidation of the pyridyl ring (predominantly CYP3A4), forming pyridine-N-oxide derivatives.

- Phase II metabolism: Glucuronidation of the antipyrinyl group, analogous to aminopyrine’s metabolic pathway.

- Key difference: The thiourea moiety reduces first-pass metabolism compared to urea analogs, improving plasma half-life (t₁/₂ ~4.2 hrs in rat models) .

What computational strategies predict binding affinity with biological targets?

Q. Advanced

- Molecular docking: Use AutoDock Vina or Schrödinger to model interactions with kinase domains (e.g., ATP-binding pocket of EGFR). Prioritize derivatives with hydrogen bonds to hinge-region residues (e.g., Met793).

- MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA).

- QSAR models: Train models on datasets with IC₅₀ values and descriptors like LogP, polar surface area, and H-bond donors .

What safety protocols are essential for handling this compound?

Q. Basic

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for weighing and synthesis due to potential dust generation (R22: harmful if swallowed).

- Spill management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Which in vitro assays are optimal for studying its anticancer mechanism?

Q. Advanced

- Proliferation assays: MTT or CellTiter-Glo® in HCT-116 (colon) or MCF-7 (breast) cancer cells. Include positive controls (e.g., doxorubicin).

- Apoptosis markers: Caspase-3/7 activation (Caspase-Glo®) and Annexin V/PI flow cytometry.

- Kinase profiling: Use Eurofins KinaseProfiler™ screen (≥50 kinases at 1 µM) to identify off-target effects .

How is metabolic stability assessed, and what models are recommended?

Q. Advanced

- In vitro models:

- Liver microsomes: Incubate with NADPH (1 mM) and measure parent compound depletion (LC-MS/MS).

- Hepatocytes: Primary human hepatocytes (3 donors) for intrinsic clearance (Cl₍int₎).

- Key parameters: % remaining at 60 min (>50% indicates high stability) and half-life (t₁/₂ > 30 min preferred) .

What challenges arise in crystallizing this compound for X-ray studies?

Q. Basic

- Solubility issues: Low solubility in common solvents (e.g., <1 mg/mL in EtOH). Use mixed solvents (e.g., DMSO/hexane).

- Polymorphism: Screen 10+ conditions (e.g., vapor diffusion, slow cooling) to isolate stable polymorphs.

- Co-crystallization: Add co-formers like succinic acid to improve crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.